molecular formula C15H28O2 B14273954 Methyl tetradec-10-enoate CAS No. 137641-42-0

Methyl tetradec-10-enoate

Cat. No.: B14273954
CAS No.: 137641-42-0
M. Wt: 240.38 g/mol
InChI Key: NIUCPAVFFSGHKN-UHFFFAOYSA-N
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Description

Methyl tetradec-10-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from tetradecenoic acid and methanol. This compound is characterized by its long carbon chain and a double bond located at the tenth carbon atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-10-enoate can be synthesized through the esterification of tetradecenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous flow reactors where tetradecenoic acid and methanol are mixed with an acid catalyst. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated and purified using industrial distillation columns.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

Methyl tetradec-10-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its role in biological systems and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl tetradec-10-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl tetradec-13-enoate
  • Methyl tetradec-5-enoate
  • Methyl tetradec-7-enoate

Comparison

Methyl tetradec-10-enoate is unique due to the position of its double bond at the tenth carbon atom. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds with double bonds at different positions, this compound may exhibit different chemical and biological properties, making it suitable for specific applications.

Properties

IUPAC Name

methyl tetradec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h5-6H,3-4,7-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUCPAVFFSGHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80709120
Record name Methyl tetradec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137641-42-0
Record name Methyl tetradec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80709120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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